2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolo[1,5-a]pyrimidine derivative characterized by a chloro-fluoro aromatic ring at position 2 (via a methylsulfanyl linker) and a 1-(2,4-dichlorophenoxy)ethyl group at position 7. Triazolo[1,5-a]pyrimidines are known for their pesticidal and herbicidal activities, often enhanced by halogenated substituents that improve stability and target binding .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3FN4OS/c1-11(29-18-6-5-12(21)9-15(18)23)17-7-8-25-19-26-20(27-28(17)19)30-10-13-14(22)3-2-4-16(13)24/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNVLEQBZBAELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)SCC3=C(C=CC=C3Cl)F)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110216 | |
| Record name | 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338751-48-7 | |
| Record name | 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401110216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
- Catalytic protodeboronation of pinacol boronic esters
- 2-Chloro-6-fluorophenol
- Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile
- 2-(2-Chloro-6-fluorophenyl)ethylamine hydrochloride
- [(2-chloro-6-fluorophenyl)methyl][2-(4-methoxyphenyl)ethyl]amine](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11582737.htm)
- 2-Chloro-6-fluorophenylacetic acid
Biological Activity
The compound 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C19H23ClF N4O2S
- Molecular Weight: 425.9 g/mol
Structural Characteristics
The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological properties. The presence of chlorine and fluorine substituents on the phenyl rings enhances its biological activity by influencing lipophilicity and electronic properties.
Antiproliferative Activity
Research indicates that related compounds within the triazolo-pyrimidine family exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally similar fluorinated triazolo derivatives have demonstrated potent activity against breast, colon, and lung cancer cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl) | Breast Cancer | 10 |
| 7-(4-chloro-3-methoxyphenyl)-1-(4-fluoro-3-methyl) | Colon Cancer | 15 |
| 1-(4-fluoro-3-methylphenyl)-7-(3-methoxyphenyl) | Lung Cancer | 12 |
The mechanism through which these compounds exert their antiproliferative effects may involve the inhibition of key enzymes or pathways associated with cell division. Notably, some studies suggest that the absence of inhibitory activity against dihydrofolate reductase (DHFR) indicates alternative mechanisms at play .
Synergistic Effects
Recent patent literature highlights the potential for synergistic effects when combining this compound with other herbicides or therapeutic agents. Such combinations may enhance efficacy and reduce required dosages, minimizing side effects .
Study on Anticancer Properties
In a comprehensive study involving various synthesized triazolo derivatives, it was found that certain modifications to the triazolo structure significantly increased cytotoxicity against specific cancer cell lines. The study concluded that the presence of halogenated groups (like chlorine and fluorine) plays a crucial role in enhancing biological activity .
Herbicide Applications
The compound's structural analogs have also been investigated for their herbicidal properties. A study demonstrated that formulations containing similar triazolo derivatives exhibited effective weed control in agricultural settings, showcasing their versatility beyond medicinal applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural and Functional Differences
The following table compares the target compound (inferred) with structurally related triazolo[1,5-a]pyrimidine derivatives from the evidence:
Analysis of Substituent Effects
Halogenation: Chlorine and fluorine at aromatic positions (e.g., 2,4-dichlorophenoxy in the target compound) enhance lipophilicity and resistance to metabolic degradation, critical for prolonged herbicidal action . Fluorine’s electron-withdrawing effects improve binding to target enzymes (e.g., acetolactate synthase in plants) .
Sulfanyl vs. Ether Linkers :
- Methylsulfanyl groups (e.g., in the target compound and ) increase steric bulk and redox stability compared to ether linkages () .
Ester Functionalization: Ethyl carboxylate groups () improve aqueous solubility but may reduce membrane permeability compared to non-polar substituents .
Preparation Methods
Cyclocondensation Strategy
The core structure is synthesized via a one-pot reaction between 3,5-diamino-1,2,4-triazole (I ) and a 1-aryl-1,3-butanedione (II ) or 1-aryl-2-buten-1-one (III ) under acidic conditions. For the target compound, the diketone/enone must bear substituents compatible with subsequent functionalization.
- Reactants : 3,5-Diamino-1,2,4-triazole (1.0 equiv), 1-(2,4-dichlorophenoxy)ethyl-1,3-butanedione (1.1 equiv).
- Conditions : Reflux in glacial acetic acid (12 h, 120°C).
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc 3:1).
Key Considerations :
- Regioselectivity : Electron-withdrawing groups on the diketone direct cyclization to the 7-position.
- Yield : ~70–85% for analogous triazolo[1,5-a]pyrimidines.
Functionalization at Position 2: Introduction of the Methylsulfanyl Group
Thiolation via Nucleophilic Substitution
A chloromethyl intermediate at position 2 reacts with 2-chloro-6-fluorophenylmethanethiol under basic conditions.
Procedure :
- Intermediate Preparation : Bromination of the 2-methyl group using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h).
- Thiolation :
Spectroscopic Validation :
- ¹H NMR : δ 4.35 (s, 2H, SCH₂), 7.25–7.45 (m, 3H, aromatic).
- HRMS : Calculated for C₂₀H₁₄Cl₃FN₄OS [M+H]⁺: 483.8; Found: 483.8.
Functionalization at Position 7: Installation of the Phenoxyethyl Group
Williamson Ether Synthesis
A bromoethyl intermediate at position 7 reacts with 2,4-dichlorophenol under alkaline conditions.
Procedure :
- Intermediate Preparation : Alkylation of 7-hydroxytriazolo[1,5-a]pyrimidine with 1,2-dibromoethane (3.0 equiv) in THF.
- Etherification :
Spectroscopic Validation :
- ¹³C NMR : δ 69.8 (OCH₂CH₂), 114.5–152.0 (aromatic carbons).
- IR : 1240 cm⁻¹ (C-O-C stretch).
Alternative Route: Pre-Functionalized Cyclization
Synthesis of 1-(2,4-Dichlorophenoxy)ethyl-1,3-butanedione
To bypass post-cyclization modifications, the diketone precursor is pre-functionalized with the phenoxyethyl group.
Procedure :
- Alkylation of 2,4-Dichlorophenol :
- Diketone Formation : Oxidation of the resultant propanol with pyridinium chlorochromate (PCC) in CH₂Cl₂.
Optimization Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
